Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester
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Overview
Description
Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a butanoic acid backbone with a bis(2,2,2-trifluoroethoxy)phosphinyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester typically involves the reaction of butanoic acid derivatives with bis(2,2,2-trifluoroethoxy)phosphinyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The crude product is then purified using techniques such as flash column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphinyl derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphinyl compounds.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphinyl oxides, while reduction can produce phosphinyl alcohols.
Scientific Research Applications
Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The bis(2,2,2-trifluoroethoxy)phosphinyl group can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-methyl-, ethyl ester: This compound has a similar butanoic acid backbone but lacks the bis(2,2,2-trifluoroethoxy)phosphinyl group.
Acetic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester: Similar structure but with an acetic acid backbone.
Methyl (bis(2,2,2-trifluoroethoxy)phosphoryl)acetate: Similar phosphinyl group but with a methyl ester instead of an ethyl ester.
Uniqueness
The uniqueness of Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
194470-85-4 |
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Molecular Formula |
C10H15F6O5P |
Molecular Weight |
360.19 g/mol |
IUPAC Name |
ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]butanoate |
InChI |
InChI=1S/C10H15F6O5P/c1-3-7(8(17)19-4-2)22(18,20-5-9(11,12)13)21-6-10(14,15)16/h7H,3-6H2,1-2H3 |
InChI Key |
LCMGMWSLXHIDMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)P(=O)(OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
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